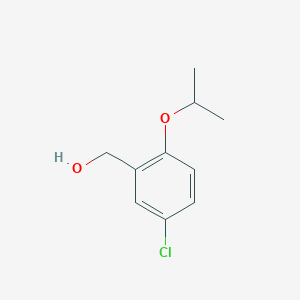

(5-Chloro-2-isopropoxyphenyl)methanol

Description

Properties

IUPAC Name |

(5-chloro-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOUPIPQMZHJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Chloro-2-isopropoxyphenyl)methanol CAS number and identifiers

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous characterization standards over generic descriptions.

High-Purity Pharmacophore Intermediate for Medicinal Chemistry

Executive Summary

(5-Chloro-2-isopropoxyphenyl)methanol [CAS: 23426-35-9] is a specialized benzyl alcohol intermediate used primarily in the synthesis of lipophilic pharmaceutical agents. Characterized by a halogenated aromatic core and a bulky isopropoxy ether, this moiety serves as a critical pharmacophore for modulating metabolic stability and receptor binding affinity in G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. This guide details the synthesis, purification, and functionalization of this compound, providing a self-validating workflow for laboratory-scale production.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |

| CAS Number | 23426-35-9 |

| IUPAC Name | (5-Chloro-2-(propan-2-yloxy)phenyl)methanol |

| Synonyms | 5-Chloro-2-isopropoxybenzyl alcohol; 2-Isopropoxy-5-chlorobenzyl alcohol |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| SMILES | CC(C)OC1=C(CO)C=C(Cl)C=C1 |

| Appearance | White to off-white crystalline solid (or viscous oil upon supercooling) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |

| Predicted LogP | ~2.8 (Lipophilic) |

Synthetic Methodology: Reductive Synthesis

The most robust route to (5-Chloro-2-isopropoxyphenyl)methanol is the chemoselective reduction of its aldehyde precursor, 5-chloro-2-isopropoxybenzaldehyde (CAS: 28396-34-1). This method avoids the over-reduction often seen with lithium aluminum hydride (LAH) and tolerates the aryl chloride functionality.

Reaction Scheme (DOT Visualization)

The following diagram outlines the synthesis and critical process controls.

Figure 1: Reductive synthesis workflow from the aldehyde precursor.

Detailed Protocol

Objective: Synthesize 10.0 g of (5-Chloro-2-isopropoxyphenyl)methanol.

Reagents:

-

5-Chloro-2-isopropoxybenzaldehyde (10.0 g, 50.3 mmol)

-

Sodium Borohydride (NaBH₄) (1.9 g, 50.3 mmol) [Note: Excess used to ensure completion]

-

Methanol (100 mL, anhydrous)

-

Tetrahydrofuran (THF) (20 mL, optional solubilizer)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the aldehyde in Methanol/THF (5:1 v/v). Cool the solution to 0°C using an ice bath.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

-

Process Control (IPC): Perform TLC (Hexane:EtOAc 3:1).

-

Target: Disappearance of aldehyde spot (Rf ~0.6).

-

Product: Appearance of alcohol spot (Rf ~0.3).

-

-

Quench: Cool back to 0°C. Slowly add sat. aq. NH₄Cl (50 mL) to decompose excess borohydride. Stir for 20 minutes until bubbling ceases.

-

Workup: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and filter.

-

Purification: Concentrate in vacuo. The crude oil typically crystallizes upon standing or trituration with cold Hexane/Pentane.

Critical Quality Attribute (CQA): The reaction must be quenched carefully to avoid acid-catalyzed ether cleavage of the isopropoxy group. Use mild acid (NH₄Cl) rather than strong mineral acids.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as a self-validating checklist for the isolated product.

1H NMR Interpretation (CDCl₃, 400 MHz)

-

Aromatic Region (6.8 - 7.4 ppm): Look for a specific 1,2,4-substitution pattern.

-

d, ~7.3 ppm (1H, J=2.5 Hz): Proton ortho to Cl and meta to ether (H-6).

-

dd, ~7.1 ppm (1H): Proton para to ether (H-4).

-

d, ~6.8 ppm (1H): Proton ortho to ether (H-3).

-

-

Benzylic Methylene (4.6 - 4.7 ppm): Singlet (or doublet if coupling with OH). This confirms the reduction of the aldehyde (CHO ~10.4 ppm) to the alcohol.

-

Isopropoxy Methine (4.5 ppm): Septet.

-

Isopropoxy Methyls (1.3 - 1.4 ppm): Doublet (6H).

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion: m/z 200/202 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

-

Fragmentation: Loss of water [M-18]⁺ is common in benzyl alcohols. Loss of isopropyl group [M-43]⁺ may also be observed.

Functionalization & Applications

This compound is rarely the final API; it is a versatile building block. The hydroxyl group serves as a "handle" for further derivatization, while the 5-chloro-2-isopropoxy motif provides metabolic stability against O-dealkylation (due to steric bulk of isopropyl) and aromatic oxidation (due to chlorine deactivation).

Divergent Synthesis Pathways

Figure 2: Common derivatization pathways for medicinal chemistry campaigns.

Strategic Utility in Drug Design

-

Scaffold Hopping: The 2-isopropoxy group is often used to replace 2-methoxy groups to improve blood-brain barrier (BBB) penetration by increasing lipophilicity (LogP shift ~ +0.5).

-

Metabolic Blocking: The 5-chloro substituent blocks the para-position relative to the ether, preventing CYP450-mediated hydroxylation at this metabolically vulnerable site.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep container tightly closed.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199615 (Aldehyde Precursor). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for NaBH4 reduction mechanisms).

Molecular weight and formula of (5-Chloro-2-isopropoxyphenyl)methanol

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

(5-Chloro-2-isopropoxyphenyl)methanol (CAS: 23426-35-9 ) is a specialized benzylic alcohol intermediate used primarily in the synthesis of small-molecule therapeutics. Characterized by a lipophilic isopropoxy substituent and a metabolically stable chloro- group on the phenyl ring, this compound serves as a critical building block for introducing the 5-chloro-2-isopropoxybenzyl pharmacophore. This motif is frequently employed in medicinal chemistry to optimize the lipophilic ligand efficiency (LLE) of GPCR agonists and kinase inhibitors by modulating solubility and hydrophobic pocket occupancy.

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, analytical characterization standards, and safety frameworks for laboratory handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The core identity of the compound is defined by its specific substitution pattern, which dictates its reactivity and spectral signature.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | (5-Chloro-2-(propan-2-yloxy)phenyl)methanol |

| Common Name | 5-Chloro-2-isopropoxybenzyl alcohol |

| CAS Registry Number | 23426-35-9 |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| SMILES | CC(C)Oc1ccc(Cl)cc1CO |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

Synthesis & Manufacturing Protocol

Methodology: The most robust and scalable synthesis involves the chemoselective reduction of the precursor aldehyde, 5-chloro-2-isopropoxybenzaldehyde (CAS: 28396-34-1). This route avoids the potential over-alkylation issues associated with starting from the diol.

Reaction Pathway

The synthesis proceeds via a hydride transfer mechanism using Sodium Borohydride (

Figure 1: Chemoselective reduction pathway from the aldehyde precursor.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of (5-Chloro-2-isopropoxyphenyl)methanol.

-

Setup : Charge a 250 mL round-bottom flask with 5-chloro-2-isopropoxybenzaldehyde (10.0 g, 50.3 mmol) and Methanol (100 mL).

-

Cooling : Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.

-

Reduction : Slowly add Sodium Borohydride (

) (1.90 g, 50.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the aldehyde spot (

). -

Quench : Cool back to 0 °C and carefully quench with Saturated Ammonium Chloride (

) solution (50 mL). -

Extraction : Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification : Wash combined organics with Brine, dry over

, filter, and concentrate.-

Note: The product is typically obtained as a pure oil/solid without need for chromatography. If necessary, purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).

-

Analytical Characterization

To ensure the integrity of the compound for biological assays, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[5]

-

¹H NMR (400 MHz, CDCl₃) :

- 7.35 (d, J=2.5 Hz, 1H, Ar-H6 ) – Doublet due to meta-coupling.

- 7.18 (dd, J=8.8, 2.5 Hz, 1H, Ar-H4 )

- 6.78 (d, J=8.8 Hz, 1H, Ar-H3 )

- 4.65 (s, 2H, Ar-CH ₂-OH) – Singlet (or doublet if OH couples).

- 4.55 (sept, J=6.0 Hz, 1H, O-CH -(CH₃)₂)

- 2.20 (br s, 1H, -OH ) – Exchangeable.

- 1.36 (d, J=6.0 Hz, 6H, -CH(CH ₃)₂)

Mass Spectrometry (LC-MS)

-

Ionization Mode : ESI+

-

Observed Ion :

(Benzylic cation formation is common) or -

Isotope Pattern : Distinct 3:1 ratio for

isotopes.

Applications in Drug Discovery

This compound acts as a versatile Linker-Pharmacophore . The isopropoxy group provides steric bulk and lipophilicity, while the benzylic alcohol serves as a "handle" for further functionalization.

Common Derivatization Workflows

-

Benzylic Halides : Conversion to benzyl chloride/bromide using

or -

Benzylic Oxidation : Re-oxidation to the aldehyde or acid for reductive amination or amide coupling.

-

Etherification : Williamson ether synthesis to create larger ether-linked scaffolds.

Figure 2: Functionalization pathways for medicinal chemistry applications.

Safety & Handling (GHS Standards)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated benzyl alcohols.

-

Signal Word : WARNING

-

Hazard Statements :

-

Handling : Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation to the benzaldehyde.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde (Precursor). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of (5-Chloro-2-isopropoxyphenyl)methanol

This guide details the solubility profile, solvent selection criteria, and experimental protocols for (5-Chloro-2-isopropoxyphenyl)methanol (CAS: 23426-35-9), a critical intermediate in the synthesis of pharmaceutical agents such as Bilastine.

Executive Summary

(5-Chloro-2-isopropoxyphenyl)methanol is a lipophilic benzyl alcohol derivative characterized by a chlorinated aromatic ring and a bulky isopropoxy ether group. Its solubility behavior is dominated by the competition between the hydrophobic 5-chloro-2-isopropoxyphenyl moiety and the hydrophilic hydroxymethyl group.

Effective handling of this compound requires a binary solvent strategy: polar protic or aprotic solvents (Methanol, THF, Ethyl Acetate) for dissolution and reaction, and non-polar hydrocarbons (Hexane, Heptane) as anti-solvents for crystallization and purification.

Chemical Profile & Structure-Property Analysis

| Property | Detail |

| Chemical Name | (5-Chloro-2-isopropoxyphenyl)methanol |

| CAS Number | 23426-35-9 |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| Physical State | White to off-white solid (crystalline) |

| Predicted LogP | ~2.6 – 2.9 (Lipophilic) |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 2 (Ether oxygen, Hydroxyl oxygen) |

Mechanistic Solubility Drivers

-

Lipophilicity (Dominant): The 5-chloro and 2-isopropoxy substituents significantly increase the non-polar surface area of the benzene ring, making the molecule poorly soluble in water but highly soluble in organic solvents like Dichloromethane (DCM) and Toluene.

-

Hydrogen Bonding: The single primary alcohol (-CH₂OH) group allows for solubility in short-chain alcohols (Methanol, Ethanol) but is insufficient to pull the bulky hydrophobic core into aqueous solution.

-

Steric Hindrance: The isopropoxy group at the ortho position creates steric bulk, which disrupts tight crystal packing, often enhancing solubility in organic solvents compared to its methoxy analogues.

Solubility Data & Solvent Compatibility

The following table summarizes the qualitative solubility profile based on experimental synthesis workflows and structural analysis.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Alcohols | Methanol (MeOH) | High | Reaction solvent (Reduction), Recrystallization |

| Ethanol (EtOH) | High | Green alternative for processing | |

| Isopropanol (IPA) | Moderate-High | Crystallization (often with water) | |

| Chlorinated | Dichloromethane (DCM) | Very High | Extraction, Dissolution for analysis |

| Chloroform | Very High | NMR analysis | |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction, Chromatography eluent |

| Ethers | THF, MTBE | High | Reaction solvent, Intermediate handling |

| Hydrocarbons | Hexane / Heptane | Low | Anti-solvent for precipitation |

| Toluene | Moderate | High-temp reactions, Azeotropic drying | |

| Aqueous | Water | Insoluble | Wash solvent (removes salts) |

Critical Insight: The compound is frequently synthesized via the reduction of 5-chloro-2-isopropoxybenzaldehyde in Methanol or Ethanol . Consequently, alcohols are the preferred "good solvents" for initial dissolution.

Visualization: Solubility & Process Logic

The following diagram illustrates the logical flow for solvent selection based on the process stage (Reaction, Extraction, Purification).

Figure 1: Solvent selection logic flow based on the physicochemical properties of the target molecule.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to determine exact g/L values for your specific solvent batch.

-

Preparation: Weigh approximately 500 mg of (5-Chloro-2-isopropoxyphenyl)methanol into a 20 mL scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Toluene).

-

Equilibration:

-

Seal the vial tightly.[1]

-

Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Sampling:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

-

Caution: Ensure the filter and syringe are at the same temperature as the solution to prevent premature precipitation.

-

-

Quantification:

-

Evaporate a known volume (e.g., 1.0 mL) to dryness under nitrogen and weigh the residue (Gravimetric).

-

Alternatively: Dilute and analyze via HPLC (UV detection at 220 nm or 254 nm).

-

Protocol B: Recrystallization (Solvent/Anti-Solvent)

Standard purification method for this intermediate.

-

Dissolution: Dissolve crude (5-Chloro-2-isopropoxyphenyl)methanol in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).

-

Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise to the warm solution while stirring.

-

Nucleation: Continue adding alkane until a persistent slight turbidity (cloud point) is observed.

-

Cooling: Remove heat and allow the solution to cool slowly to room temperature, then chill to 0-4°C.

-

Filtration: Collect the white crystalline solid via vacuum filtration and wash with cold Hexane.

Applications in Drug Development

-

Bilastine Synthesis: This alcohol is a key building block. The chloro group serves as a handle for organometallic coupling (e.g., Grignard or Suzuki reactions) or nucleophilic substitution, while the alcohol is often converted to a leaving group (mesylate/halide) for alkylation steps.

-

Solvent Swap: In process chemistry, if the previous step uses DCM, a solvent swap to Methanol or Isopropanol is often required to facilitate subsequent crystallization or hydrogenation steps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde (Precursor). Retrieved from [Link]

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and benzyl alcohol solubility principles).

Sources

Pharmacophore Analysis of (5-Chloro-2-isopropoxyphenyl)methanol Derivatives: A Framework for Rational Drug Design and Discovery

An In-Depth Technical Guide

Abstract

The (5-Chloro-2-isopropoxyphenyl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents, with preliminary studies suggesting potential antimicrobial and anticancer activities.[1] This technical guide outlines a comprehensive, scientifically-grounded framework for conducting a pharmacophore analysis of its derivatives. As Senior Application Scientists, we present a narrative that moves beyond simple protocols to explain the causal reasoning behind each strategic choice. This whitepaper details a complete workflow, beginning with the rationale for a ligand-based approach, proceeding through rigorous model generation and validation, and culminating in the application of the validated model for virtual screening to identify novel, high-potential hit compounds. We provide detailed, self-validating experimental protocols, quantitative data presentation, and workflow visualizations to equip researchers, scientists, and drug development professionals with the knowledge to leverage computational chemistry for the accelerated and rational design of next-generation therapeutics based on this core structure.

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The (5-Chloro-2-isopropoxyphenyl)methanol core is an emerging structure of interest. Its constituent features, including a halogenated aromatic ring, an ether linkage, and a primary alcohol, provide a rich tapestry of potential interactions—hydrophobic, hydrogen bonding, and halogen bonding—with biological macromolecules. While comprehensive biological evaluation of its derivatives is still nascent, the parent molecule has been noted for potential biological activities, making it a compelling subject for further investigation.[1]

Pharmacophore modeling is a powerful computational technique that distills complex molecular structures into a three-dimensional arrangement of essential features required for biological activity.[2] It serves as a blueprint for understanding how molecules interact with a target and for designing new molecules with enhanced potency and selectivity.[3][4] This approach is fundamental to modern computer-aided drug discovery (CADD), enabling researchers to rationalize structure-activity relationships (SAR), perform virtual screening of vast chemical libraries, and prioritize synthetic efforts, thereby reducing the time and cost of drug development.[5][6]

This guide provides an in-depth, actionable framework for applying pharmacophore analysis to the (5-Chloro-2-isopropoxyphenyl)methanol class of compounds. We will detail a logical, multi-stage process designed to build and validate a robust pharmacophore model and then deploy it to uncover novel chemical entities with therapeutic potential.

Part I: Foundational Strategy – Ligand-Based Pharmacophore Modeling

Rationale: Why a Ligand-Based Approach?

The journey of pharmacophore modeling begins with a critical choice: a ligand-based or structure-based approach.[7] When the three-dimensional structure of the biological target is unknown or when ligands may act on multiple targets, the ligand-based method is the superior strategic choice.[2][8] This approach leverages the collective knowledge embodied in a set of known active molecules, identifying the common chemical features and their spatial arrangement that are essential for their biological activity.[7] For the (5-Chloro-2-isopropoxyphenyl)methanol scaffold, where a single, definitive target has not yet been elucidated, a ligand-based strategy is the most logical and scientifically sound starting point.

Prerequisites: Assembling and Preparing the Ligand Dataset

The predictive power of any pharmacophore model is fundamentally dependent on the quality and diversity of the input ligand dataset. A well-curated set should include molecules with a range of biological activities (e.g., IC50 values from potent to moderately active) and structural diversity built around the common core.

Protocol 1: Ligand Dataset Curation and Preparation

Objective: To prepare a high-quality, standardized 3D structural dataset of (5-Chloro-2-isopropoxyphenyl)methanol derivatives for hypothesis generation.

Methodology:

-

Data Collection: Compile a set of at least 15-20 derivatives with experimentally determined biological activity (e.g., IC50, Ki). Divide this set into a training set (~75% of compounds) for model generation and a test set (~25%) for validation.[9]

-

2D Structure Sketching: Draw the 2D structures of all compounds using a chemical drawing tool like Maestro (Schrödinger), ChemDraw, or similar software. Ensure correct bond orders and stereochemistry.

-

Structure Standardization: Process the 2D structures using a preparation wizard or tool like LigPrep (Schrödinger).[10]

-

Causality: This step is critical for ensuring chemical consistency. It generates possible ionization states at a defined pH (e.g., 7.4), corrects tautomers, and enumerates stereoisomers. Failure to standardize can lead to an inaccurate representation of the molecules' states in a biological environment, corrupting the subsequent analysis.

-

-

2D-to-3D Conversion: Convert the standardized 2D structures into 3D conformations.

-

Conformational Search: Perform a thorough conformational search for each ligand.

-

Causality: Ligands are flexible. A single, low-energy 3D structure may not represent the "bioactive conformation"—the specific shape the molecule adopts when bound to its target. A comprehensive search generates a library of low-energy conformers for each molecule, increasing the probability that the bioactive conformation is included in the subsequent alignment and hypothesis generation steps.[7]

-

-

Energy Minimization: Minimize the energy of all generated conformers using a suitable force field (e.g., OPLS). This ensures that the generated 3D structures are stereochemically and energetically plausible.

Core Methodology: Pharmacophore Hypothesis Generation

With a prepared dataset, the next step is to identify a common pharmacophore hypothesis. This involves aligning the active molecules from the training set and identifying shared chemical features in 3D space. A standard set of features includes Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) groups.[3][5]

Protocol 2: Ligand-Based Pharmacophore Hypothesis Generation

Objective: To generate and score pharmacophore hypotheses that represent the common features of active ligands in the training set.

Methodology:

-

Feature Definition: Define the pharmacophoric features for the input ligands. Most software does this automatically based on chemical rules (e.g., SMARTS patterns).

-

Common Feature Alignment: Utilize an algorithm (e.g., within Phase or LigandScout) to identify common pharmacophoric features among the active ligands in the training set.[10][11] The software will align the molecules to maximize the overlap of these features.

-

Hypothesis Generation: Based on the alignments, the software generates a set of candidate pharmacophore hypotheses. Each hypothesis consists of a specific combination of 3-6 features in a defined 3D arrangement.

-

Hypothesis Scoring: Score the generated hypotheses based on their ability to align the active molecules and other statistical parameters. The scoring function typically considers factors like alignment score, vector score, and volume score.[12]

-

Causality: Scoring is essential for ranking the hypotheses. A high-quality hypothesis will not only match the features of the most active compounds well but will also provide a rational model for the observed structure-activity relationship. The best model is often the one that provides the best correlation between experimental and predicted activity in a subsequent 3D-QSAR analysis.[13][14]

-

-

Hypothesis Selection: Select the top-scoring hypothesis for rigorous validation. This model represents the most probable arrangement of functional groups required for the biological activity of (5-Chloro-2-isopropoxyphenyl)methanol derivatives.

Caption: Ligand-Based Pharmacophore Generation Workflow.

Part II: Model Validation – The Keystone of Predictive Accuracy

Rationale: Establishing Trustworthiness

A generated pharmacophore hypothesis is merely a theoretical construct until it is rigorously validated.[15] The goal of validation is to prove that the model has true predictive power and is not a product of chance correlation. A trustworthy model must be able to successfully differentiate known active compounds from known inactive compounds or decoys, demonstrating both sensitivity and specificity.[9][15]

Core Methodology: Robust Validation Techniques

Several methods are employed to validate a pharmacophore model. The use of a test set and a decoy set are two of the most critical and widely accepted approaches.

-

Test Set Validation: This method assesses the model's ability to correctly identify active compounds it has not seen before. The test set, which was set aside during Protocol 1, is screened against the hypothesis. A robust model should identify most of the test set actives as "hits".[9]

-

Decoy Set Screening: This method tests the model's specificity. A large database of "decoy" molecules is screened. These decoys are compounds that are chemically similar to the actives (e.g., similar molecular weight, number of hydrogen bond donors/acceptors) but have different topologies and are presumed to be inactive.[15] A good model should retrieve very few decoys, demonstrating that it is not simply identifying compounds based on trivial physicochemical properties.

Protocol 3: Pharmacophore Model Validation

Objective: To quantitatively assess the predictive ability of the selected pharmacophore hypothesis.

Methodology:

-

Test Set Screening:

-

Screen the pre-prepared test set of active compounds against the final pharmacophore hypothesis.

-

Calculate the percentage of actives successfully identified (the hit rate). A high hit rate (e.g., >80%) indicates good sensitivity.

-

-

Decoy Set Generation:

-

Generate a decoy set of at least 50-100 decoys for each active ligand. These decoys should have similar physical properties but be topologically distinct. Various online tools (e.g., DUD-E) can assist in generating appropriate decoy sets.

-

-

Decoy Set Screening:

-

Combine the active ligands with the decoy set to create a single database.

-

Screen this combined database against the pharmacophore hypothesis.

-

-

Statistical Analysis:

-

Calculate key validation metrics from the screening results. Common metrics include:

-

Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

-

Goodness of Hit (GH) Score: A scoring function that combines the hit rate of actives and the ratio of actives retrieved versus the total size of the database. A GH score between 0 and 1 is typical, with higher values indicating a better model.[8]

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, where the Area Under the Curve (AUC) indicates the model's overall performance. An AUC of 1.0 is a perfect model, while 0.5 is random.[16]

-

-

Data Presentation 1: Hypothetical Validation Metrics for a (5-Chloro-2-isopropoxyphenyl)methanol Model

| Metric | Value | Interpretation |

| Test Set Hit Rate | 92% | Excellent sensitivity; the model correctly identifies unseen actives. |

| Goodness of Hit (GH) | 0.79 | Indicates a high-quality model with good predictive ability. |

| Enrichment Factor (EF 1%) | 18.5 | The model is 18.5 times more likely to find actives in the top 1% of hits than random screening. |

| AUC (ROC Curve) | 0.88 | Strong ability to discriminate between active and inactive compounds. |

Part III: Application – Virtual Screening for Novel Hit Discovery

Rationale: From Model to Discovery Engine

A rigorously validated pharmacophore model is more than just an analytical tool; it is a powerful 3D query for discovering novel molecules.[5] By using the model to screen large virtual databases of chemical compounds, researchers can efficiently identify new molecules that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity.[17] This in silico approach dramatically narrows the field of candidates for experimental testing, focusing resources on compounds with the highest probability of success.[6]

Protocol 4: Pharmacophore-Based Virtual Screening

Objective: To identify novel compounds from a large chemical database that match the validated pharmacophore hypothesis.

Methodology:

-

Database Selection: Choose one or more large, commercially available or public compound databases. Examples include ZINC, ChEMBL, Enamine REAL, or PubChem.[5] The choice depends on the desired chemical space (e.g., natural products, fragments, lead-like molecules).

-

Database Preparation: Ensure the selected database is in a suitable 3D format with multiple conformers generated for each molecule. Many databases are available in a pre-processed, "screen-ready" format.

-

Pharmacophore Screening: Use the validated hypothesis as a 3D query to screen the database. The software will search for molecules whose conformers can match the pharmacophoric features both in type and spatial arrangement.

-

Hit Filtration:

-

Fitness Score: Rank the retrieved hits based on a "fitness score," which measures how well each molecule's conformation aligns with the pharmacophore query.[12] Set a high fitness score threshold to retain only the best-matching compounds.

-

Rule-of-Five (RO5): Apply Lipinski's Rule-of-Five as a filter to select for compounds with drug-like properties (e.g., molecular weight < 500, LogP < 5). This helps to eliminate compounds that are unlikely to be orally bioavailable.

-

Visual Inspection: Manually inspect the top-scoring hits to remove compounds with undesirable chemical features (e.g., reactive functional groups) or those that are structurally too similar to the initial training set.

-

Caption: Overall Pharmacophore-Based Virtual Screening Workflow.

Part IV: Post-Screening Analysis – Refining Hits to Leads

Rationale: Beyond Feature Matching

Identifying hits through pharmacophore screening is a major milestone, but it is not the final step. These hits are selected based on matching geometric and chemical features. The subsequent challenge is to refine this list by predicting their likely binding interactions and assessing their potential as drug candidates. This requires a multi-faceted approach that incorporates protein structure (if available) and predicts key pharmacokinetic properties.

Core Methodology: Computational Hit Refinement

-

Molecular Docking: Docking serves as a crucial secondary filter. It predicts the preferred orientation of a ligand within a target's binding site and estimates the strength of the interaction (binding affinity) using a scoring function.[18] If the crystal structure of the target is known, this is a structure-based validation step. If not, a homology model can often be built. This step helps to eliminate pharmacophore hits that may match the feature query but have steric clashes or poor interactions within the actual binding pocket.

-

In Silico ADMET Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital for reducing late-stage attrition in drug development.[19] Computational models can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition, helping to prioritize hits that have a higher likelihood of possessing favorable pharmacokinetic profiles.

Protocol 5: Hit-to-Lead Refinement Workflow

Objective: To prioritize the virtual screening hit list using docking and ADMET prediction to identify the most promising candidates for synthesis and biological testing.

Methodology:

-

Target Preparation: Prepare the 3D structure of the biological target protein (from PDB or homology modeling), defining the binding site or active site.

-

Molecular Docking: Dock the filtered list of virtual screening hits into the prepared target's binding site using software like Glide, AutoDock, or GOLD.[13]

-

Docking Score Analysis: Rank the hits based on their docking scores (e.g., GlideScore, binding energy in kcal/mol). Prioritize compounds that show favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

-

ADMET Profiling: Submit the top-ranked docked compounds to an in silico ADMET prediction tool (e.g., QikProp, SwissADME).

-

Final Selection: Create a final, prioritized list of lead candidates by integrating all the data: pharmacophore fitness score, docking score, key molecular interactions, and predicted ADMET properties. This provides a holistic view of each compound's potential.

Data Presentation 2: Example Profile of Top Virtual Hit Candidates

| Compound ID | Pharmacophore Fit | Docking Score (kcal/mol) | Key Interactions | Predicted ADMET (Selected) |

| ZINC12345 | 1.85 | -9.2 | H-bond with Ser12; Pi-Pi with Phe45 | Good oral absorption; BBB (-) |

| ENM67890 | 1.79 | -8.8 | H-bond with Asp88; Hydrophobic | Moderate oral absorption; BBB (-) |

| ZINC54321 | 1.75 | -8.5 | H-bond with Ser12; Halogen bond | Good oral absorption; BBB (+) |

Conclusion

This technical guide has detailed a systematic and robust framework for the pharmacophore analysis of (5-Chloro-2-isopropoxyphenyl)methanol derivatives. By adhering to a logical progression from ligand-based hypothesis generation to rigorous multi-stage validation and application in virtual screening, researchers can significantly enhance the efficiency and rationality of the drug discovery process. The integration of subsequent filters like molecular docking and in silico ADMET profiling ensures that the final lead candidates are prioritized not just on structural similarity but on a holistic assessment of their therapeutic potential. This computational strategy provides a powerful, cost-effective pathway to unlock the full potential of the (5-Chloro-2-isopropoxyphenyl)methanol scaffold, accelerating the journey from a promising chemical structure to a novel therapeutic agent.

References

-

Meli, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

Singh, P., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?. Patsnap Synapse. [Link]

-

Junaid, M., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

-

Kaser, D. R., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

-

Stourac, J., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]

-

Stourac, J., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

-

Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

-

DrOmics Labs. (2024). Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. DrOmics Labs. [Link]

-

ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. ResearchGate. [Link]

-

RASA Life Sciences. (2018). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

Wang, Q., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]

-

Priyanto, R. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

-

Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... PubMed. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships ( SAR ). Drug Design Org. [Link]

-

Navickas, T., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

-

Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

-

Oniga, S., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

-

Raj, R., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC. [Link]

-

Bonde, C. B., et al. (2016). designing-potent-antitrypanosomal-agents-using-3d-qsar-pharmacophore-modelling-virtual-screening-a.pdf. Pharmacophore. [Link]

-

Kamsani, Y., et al. (2013). Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors. Monash University. [Link]

-

Sławiński, J. (2004). Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity. PubMed. [Link]

Sources

- 1. Buy (5-Chloro-2-isopropoxyphenyl)methanol [smolecule.com]

- 2. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 3. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 4. rasalifesciences.com [rasalifesciences.com]

- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. research.monash.edu [research.monash.edu]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 17. dromicslabs.com [dromicslabs.com]

- 18. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

Thermodynamic Stability Profile: (5-Chloro-2-isopropoxyphenyl)methanol

Technical Guide for Pharmaceutical Intermediates

Executive Summary

(5-Chloro-2-isopropoxyphenyl)methanol (CAS: 23426-35-9) is a critical benzyl alcohol intermediate used in the synthesis of bioactive scaffolds, including potential kinase inhibitors and GPCR ligands.[1][2][3] Its structural integrity is governed by the interplay between the electron-rich isopropoxy substituent and the oxidatively labile benzylic hydroxyl group.

This guide provides a comprehensive thermodynamic stability profile, detailing the physicochemical properties, degradation kinetics, and stress-testing protocols required to ensure the quality of this intermediate in drug development pipelines.

Molecular Architecture & Theoretical Stability

Structural Analysis

The molecule features three distinct functional motifs that dictate its thermodynamic behavior:

-

Benzylic Alcohol (-CH₂OH) : The primary site of instability. It is susceptible to oxidation (to aldehyde/acid) and acid-catalyzed dehydration/etherification.

-

Isopropoxy Group (-OCH(CH₃)₂) : An electron-donating group (EDG) at the ortho position. It increases electron density on the ring, potentially stabilizing the benzylic carbocation intermediate, thereby increasing sensitivity to acid-catalyzed solvolysis.

-

Chlorine Substituent (-Cl) : An electron-withdrawing group (EWG) at the meta position relative to the alcohol. It provides metabolic stability but has a minor inductive effect on the benzylic position.

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Characteristic | Source/Rationale |

| CAS Number | 23426-35-9 | Commercial Registries [1] |

| Molecular Formula | C₁₀H₁₃ClO₂ | Stoichiometry |

| Molecular Weight | 200.66 g/mol | Calculated |

| Physical State | Crystalline Solid | Typical for halogenated benzyl alcohols |

| Predicted LogP | ~2.8 - 3.2 | Lipophilic (Cl + Isopropyl) |

| pKa (OH) | ~15 (Neutral) | Benzylic alcohol acidity |

| Solubility | High: MeOH, DCM, DMSOLow: Water | Lipophilicity profile |

Degradation Pathways & Mechanisms

Understanding the degradation logic is essential for designing storage conditions and analytical methods.

Oxidative Instability (Primary Pathway)

The benzylic C-H bonds are weakened by the aromatic ring. Exposure to atmospheric oxygen, light, or radical initiators leads to the formation of 5-chloro-2-isopropoxybenzaldehyde . Further oxidation yields the corresponding benzoic acid .

Acid-Catalyzed Dimerization

Under acidic conditions (pH < 3), the benzylic hydroxyl group can be protonated and lost as water, generating a resonance-stabilized benzyl carbocation. This electrophile reacts with another molecule of the alcohol to form the dibenzyl ether dimer .

Isopropyl Ether Cleavage

While generally stable, the isopropoxy ether linkage can undergo dealkylation under extreme acidic stress (e.g., HBr, high temp), releasing 5-chloro-2-hydroxybenzyl alcohol .

Visualized Degradation Network

The following diagram maps the kinetic pathways for degradation.

Figure 1: Mechanistic degradation pathways of (5-Chloro-2-isopropoxyphenyl)methanol under stress.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability, the following stress-testing protocols (based on ICH Q1A guidelines) should be executed.

Stress Testing Conditions

| Stress Type | Conditions | Duration | Target Degradation |

| Hydrolysis (Acid) | 0.1 N HCl, Reflux | 2 - 24 Hours | 5-20% |

| Hydrolysis (Base) | 0.1 N NaOH, Reflux | 2 - 24 Hours | 5-20% |

| Oxidation | 3% H₂O₂, RT | 1 - 4 Hours | 5-20% |

| Thermal | 60°C (Solid State) | 7 Days | < 5% |

| Photostability | UV/Vis (1.2M lux hrs) | 24 Hours | Monitor |

Analytical Method (HPLC-UV)

A stability-indicating method must separate the parent from the aldehyde and acid degradants.

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A : 0.1% Phosphoric Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 10% B to 90% B over 15 minutes.

-

Detection : 220 nm (Chlorobenzene absorption) and 254 nm.

-

Flow Rate : 1.0 mL/min.

Stability Testing Workflow

The following workflow ensures a systematic evaluation of the compound's stability.

Figure 2: Workflow for stability profiling and storage definition.

Storage & Handling Recommendations

Based on the theoretical and predicted stability profile:

-

Temperature : Store at 2-8°C to inhibit thermal oxidation and dimerization.

-

Atmosphere : Store under Inert Gas (Argon/Nitrogen) . The benzylic alcohol is sensitive to aerobic oxidation.

-

Container : Amber glass vials to prevent photo-initiated radical oxidation of the benzylic C-H bond.

References

-

ICH Harmonised Tripartite Guideline . (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context: Stability of benzylic alcohols and ethers).

Sources

Methodological & Application

Synthesis of (5-Chloro-2-isopropoxyphenyl)methanol from 5-chlorosalicylaldehyde

Abstract & Utility

This application note details a robust, two-step protocol for the synthesis of (5-Chloro-2-isopropoxyphenyl)methanol , a critical intermediate in the manufacturing of the antipsychotic drug Asenapine (Saphris) . The synthesis overcomes the challenge of sterically hindered O-alkylation on a deactivated phenol ring, followed by a chemoselective reduction of the aldehyde moiety. This guide is designed for process chemists and researchers requiring high-purity material (>98%) with reproducible yields.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regioselectivity and minimize side reactions (such as elimination of the isopropyl halide).

-

Step 1: Williamson Ether Synthesis (O-Alkylation): The phenolic hydroxyl of 5-chlorosalicylaldehyde is alkylated using 2-bromopropane.

-

Critical Factor: The use of a polar aprotic solvent (DMF) and a mild base (

) favors

-

-

Step 2: Carbonyl Reduction: The resulting aldehyde is reduced to the primary alcohol using Sodium Borohydride (

).[1]-

Critical Factor: Chemoselectivity is paramount.

is selected to reduce the aldehyde without affecting the aryl chloride or the ether linkage.

-

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from 5-chlorosalicylaldehyde to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-isopropoxybenzaldehyde

Objective: Conversion of the phenol to the isopropyl ether.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6] | Role | CAS |

| 5-Chlorosalicylaldehyde | 1.0 | Substrate | 635-93-8 |

| 2-Bromopropane | 1.5 | Alkylating Agent | 75-26-3 |

| Potassium Carbonate ( | 2.0 | Base | 584-08-7 |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) | 7681-11-0 |

| DMF (N,N-Dimethylformamide) | 5-7 Vol | Solvent | 68-12-2 |

Protocol

-

Setup: Charge a 3-neck round-bottom flask with 5-Chlorosalicylaldehyde (1.0 eq) and anhydrous DMF (5 volumes).

-

Base Addition: Add anhydrous

(2.0 eq) and KI (0.1 eq). Stir the suspension for 15 minutes at room temperature.-

Expert Insight: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the reaction with the secondary halide.

-

-

Alkylation: Add 2-Bromopropane (1.5 eq) dropwise over 20 minutes.

-

Reaction: Heat the mixture to 60–65°C and stir for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (

) should disappear, replaced by a higher running spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (20 volumes) with vigorous stirring. The product should precipitate as a solid or oil.

-

Extract with Ethyl Acetate (

volumes). -

Wash the combined organic layer with water (

) and brine ( -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, recrystallize from Hexane/Ethanol or use as crude for the next step (purity is typically >90% crude).

Step 2: Reduction to (5-Chloro-2-isopropoxyphenyl)methanol

Objective: Selective reduction of the aldehyde to the benzylic alcohol.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6] | Role | CAS |

| Intermediate (Step 1) | 1.0 | Substrate | - |

| Sodium Borohydride ( | 0.6 | Reducing Agent | 16940-66-2 |

| Methanol | 10 Vol | Solvent | 67-56-1 |

| Ammonium Chloride ( | Excess | Quenching Agent | 12125-02-9 |

Protocol

-

Dissolution: Dissolve the intermediate (5-Chloro-2-isopropoxybenzaldehyde) in Methanol (10 volumes). Cool the solution to 0–5°C using an ice bath.

-

Reduction: Add

(0.6 eq) portion-wise over 30 minutes.-

Safety Note: Hydrogen gas is evolved. Ensure proper venting. Do not add all at once to prevent a runaway exotherm.

-

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

-

QC Check: TLC or HPLC should show complete consumption of the aldehyde.

-

-

Quench: Cool back to 0°C. Slowly add saturated aqueous

solution to decompose excess borohydride. -

Isolation:

-

Evaporate the Methanol under reduced pressure (Rotavap).

-

Dilute the residue with water and extract with Dichloromethane (DCM).

-

Wash the organic layer with water and brine.

-

Dry over

and concentrate to yield the target alcohol.

-

-

Final Purification: Recrystallization from n-Heptane or a mixture of Hexane/IPA yields high-purity white crystals.

Quality Control & Validation Data

| Test | Expected Result | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 48–52°C (approximate) | Capillary Method |

| 400 MHz NMR | ||

| Mass Spec | [M+H]+ or [M+Na]+ consistent with MW 200.66 | LC-MS (ESI) |

Troubleshooting & Optimization Logic

Figure 2: Troubleshooting logic for common synthetic issues.

Expert Note on Step 1 (Alkylation): The alkylation of salicylaldehydes with secondary halides is kinetically slower than with primary halides. If the reaction stalls, do not increase temperature above 80°C , as this promotes the E2 elimination of 2-bromopropane to propene. Instead, add 0.1–0.2 eq of Potassium Iodide (KI) to facilitate the Finkelstein exchange, generating the more reactive 2-iodopropane in situ.

Safety & Handling (MSDS Highlights)

-

5-Chlorosalicylaldehyde: Irritant.[7] Avoid dust inhalation.

-

2-Bromopropane: Flammable liquid. Potential reproductive toxin. Handle in a fume hood.

-

Sodium Borohydride: Water-reactive.[3] Releases flammable Hydrogen gas upon contact with acid or water. Keep dry.[8]

-

DMF: Hepatotoxin. Readily absorbed through skin. Use butyl rubber gloves.

References

-

Funke, C. W., et al. (2006). Process for the preparation of Asenapine. U.S. Patent No. 7,750,167. Washington, DC: U.S. Patent and Trademark Office.

- Context: Describes the use of (5-chloro-2-isopropoxyphenyl)methanol as a key intermediate (Compound II) in the synthesis of Asenapine.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: General procedure for Williamson Ether Synthesis and Borohydride reductions (Standard Reference).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Context: Mechanistic grounding for the preference of vs in secondary alkyl halide reactions.

-

PubChem. (n.d.). Compound Summary: 5-Chlorosalicylaldehyde (CAS 635-93-8).[9][7][8][10][11] National Center for Biotechnology Information.

-

Context: Physical property data and safety information for the starting material.[8]

-

Sources

- 1. reddit.com [reddit.com]

- 2. scispace.com [scispace.com]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tpcj.org [tpcj.org]

- 6. Buy (5-Chloro-2-isopropoxyphenyl)methanol [smolecule.com]

- 7. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. White 5 Chlorosalicylaldehyde C7H5ClO2 CAS No 635-93-8-China Moltec Materials Corp [mat99.com]

- 9. CAS 635-93-8: 5-Chlorosalicylaldehyde | CymitQuimica [cymitquimica.com]

- 10. 5-Chlorosalicylaldehyde | CAS 635-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 5-Chlorosalicylaldehyde | 635-93-8 [chemicalbook.com]

Scale-Up Synthesis of (5-Chloro-2-isopropoxyphenyl)methanol: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (5-Chloro-2-isopropoxyphenyl)methanol, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented in a two-stage process: the preparation of the precursor, 5-chloro-2-isopropoxybenzaldehyde, via a Williamson ether synthesis, followed by its reduction to the target alcohol using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, safety considerations, and analytical methodologies for characterization.

Introduction

(5-Chloro-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a chlorine atom and an isopropoxy group on the phenyl ring imparts specific lipophilic and electronic properties that can influence a molecule's biological activity. As such, robust and scalable synthetic routes to this intermediate are crucial for advancing drug discovery and development programs.

This application note details a reliable and scalable two-step synthesis. The first part describes the synthesis of 5-chloro-2-isopropoxybenzaldehyde from commercially available 5-chlorosalicylaldehyde and 2-bromopropane. The second part provides a detailed protocol for the selective reduction of the aldehyde to the corresponding benzyl alcohol. The causality behind experimental choices, safety protocols for handling reagents at scale, and comprehensive analytical characterization of the final product are thoroughly discussed.

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process starting from 5-chlorosalicylaldehyde. The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of the benzaldehyde to the desired benzyl alcohol.

Caption: Overall two-step synthesis of (5-Chloro-2-isopropoxyphenyl)methanol.

PART 1: Synthesis of 5-Chloro-2-isopropoxybenzaldehyde

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an S(N)2 reaction between an alkoxide and a primary or secondary alkyl halide. In this protocol, the phenolic hydroxyl group of 5-chlorosalicylaldehyde is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. The use of a polar aprotic solvent like dimethylformamide (DMF) accelerates the reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[2]

Scale-Up Protocol: 5-Chloro-2-isopropoxybenzaldehyde

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Purity | Supplier |

| 5-Chlorosalicylaldehyde | 156.57 | 100 g | 0.639 | >98% | Commercial |

| 2-Bromopropane | 122.99 | 118 g (87.4 mL) | 0.959 | >99% | Commercial |

| Potassium Carbonate (K₂CO₃) | 138.21 | 132.5 g | 0.959 | >99% | Commercial |

| Dimethylformamide (DMF) | 73.09 | 1 L | - | Anhydrous | Commercial |

| Diethyl Ether | 74.12 | 2 L | - | ACS Grade | Commercial |

| Saturated Sodium Bicarbonate Solution | - | 1 L | - | - | Lab Prepared |

| Brine (Saturated NaCl) | - | 500 mL | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | - | Commercial |

Procedure:

-

Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 5-chlorosalicylaldehyde (100 g, 0.639 mol) and anhydrous potassium carbonate (132.5 g, 0.959 mol).

-

Solvent Addition: Add 1 L of anhydrous dimethylformamide (DMF) to the flask.

-

Reagent Addition: Begin stirring the mixture and add 2-bromopropane (118 g, 87.4 mL, 0.959 mol).

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).

-

Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into a 5 L beaker containing 2 L of ice-cold water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a 4 L separatory funnel and extract with diethyl ether (3 x 500 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 5-chloro-2-isopropoxybenzaldehyde can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water to yield a colorless liquid or a low-melting solid.[3]

Expected Yield: 85-95%

PART 2: Synthesis of (5-Chloro-2-isopropoxyphenyl)methanol

Mechanistic Insight: Sodium Borohydride Reduction

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent due to its selectivity, ease of handling, and safety profile compared to more powerful hydrides like lithium aluminum hydride.[4] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] This initial attack forms an alkoxide-borane intermediate. In this protocol, methanol serves as both the solvent and a proton source. Subsequent methanolysis of the borate esters liberates the final alcohol product. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side reactions.

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

Scale-Up Protocol: (5-Chloro-2-isopropoxyphenyl)methanol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Purity | Supplier |

| 5-Chloro-2-isopropoxybenzaldehyde | 198.64 | 100 g | 0.503 | >98% | Synthesized |

| Sodium Borohydride (NaBH₄) | 37.83 | 10.5 g | 0.277 | >98% | Commercial |

| Methanol | 32.04 | 1 L | - | ACS Grade | Commercial |

| Deionized Water | 18.02 | 2 L | - | - | Lab Prepared |

| 1 M Hydrochloric Acid | - | ~200 mL | - | - | Lab Prepared |

| Ethyl Acetate | 88.11 | 1.5 L | - | ACS Grade | Commercial |

| Brine (Saturated NaCl) | - | 500 mL | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 50 g | - | - | Commercial |

Procedure:

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermocouple, add 5-chloro-2-isopropoxybenzaldehyde (100 g, 0.503 mol) and 500 mL of methanol.

-

Cooling: Cool the solution to 0-5°C using an ice-water bath.

-

Reagent Addition: In a separate beaker, dissolve sodium borohydride (10.5 g, 0.277 mol) in 500 mL of methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas; ensure adequate ventilation. Add this solution dropwise to the aldehyde solution over a period of 1-2 hours, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly quench the excess sodium borohydride by the dropwise addition of 1 M hydrochloric acid until the pH is ~6-7 and gas evolution ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 500 mL of deionized water and extract with ethyl acetate (3 x 500 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-2-isopropoxyphenyl)methanol as a viscous oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel to afford the pure product as a white solid.

Expected Yield: 90-98%

PART 3: Characterization and Analytical Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The benzylic CH₂ protons will appear as a singlet, and the hydroxyl proton will be a broad singlet which is D₂O exchangeable.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the benzylic carbon, the aromatic carbons, and the carbons of the isopropoxy group.

Expected Spectral Data for (5-Chloro-2-isopropoxyphenyl)methanol:

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.2-6.8 | m | 3H | Ar-H |

| Benzylic | ~4.7 | s | 2H | Ar-CH₂-OH |

| Isopropoxy CH | ~4.5 | sept | 1H | -OCH(CH₃)₂ |

| Hydroxyl | ~2.0 | br s | 1H | -OH |

| Isopropoxy CH₃ | ~1.3 | d | 6H | -OCH(CH₃)₂ |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| Aromatic | ~154, 130, 128, 125, 123, 114 | 6 x Ar-C |

| Isopropoxy CH | ~71 | -OCH(CH₃)₂ |

| Benzylic | ~61 | Ar-CH₂-OH |

| Isopropoxy CH₃ | ~22 | -OCH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data (KBr pellet or thin film, cm⁻¹):

| Frequency Range | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3000-2850 | C-H stretch | Aliphatic |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Primary alcohol |

| ~800 | C-Cl stretch | Aryl chloride |

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of the final product and for in-process control.[6][7]

Suggested HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Safety and Handling

Sodium Borohydride (NaBH₄):

-

Hazards: Flammable solid, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[3] Reacts with water and acids to produce flammable hydrogen gas.

-

Precautions: Handle under an inert atmosphere if possible. Avoid contact with water and moisture. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated fume hood.

-

Spills: In case of a spill, do not use water. Cover with a dry, inert material such as sand or sodium carbonate, and collect for disposal.

Dimethylformamide (DMF):

-

Hazards: Harmful if inhaled or absorbed through the skin. It is a reproductive toxin.

-

Precautions: Use in a well-ventilated fume hood and wear appropriate PPE.

2-Bromopropane:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility.

-

Precautions: Handle with care in a fume hood, avoiding inhalation and skin contact.

Conclusion

This application note provides a detailed and scalable two-step procedure for the synthesis of (5-Chloro-2-isopropoxyphenyl)methanol. By following the outlined protocols for the Williamson ether synthesis of the precursor aldehyde and its subsequent reduction with sodium borohydride, researchers can reliably produce this valuable intermediate in high yield and purity. The provided mechanistic insights, safety information, and analytical methods offer a comprehensive guide for successful scale-up synthesis in a research and development setting.

References

-

Benzyl Alcohol - Analytical Method Validation. ARL Bio Pharma. [Link]

-

Cimpoiu, C., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 548-555. [Link]

-

General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

- Sodium Borohydride SOP.docx. OSU Chemistry.

-

The Williamson Ether Synthesis. University of California, Davis. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

-

Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. [Link]

-

selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

-

AMV REPORT FOR BENZYL ALCOHOL BY HPLC - Pharma Dekho. Pharma Dekho. [Link]

-

Williamson Ether Synthesis. L.S.College, Muzaffarpur. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

5-chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615. PubChem. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. pharmadekho.com [pharmadekho.com]

- 3. Page loading... [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. arlok.com [arlok.com]

- 7. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. community.wvu.edu [community.wvu.edu]

Application Notes & Protocols: Catalytic Hydrogenation of (5-Chloro-2-isopropoxyphenyl)methanol

Introduction: Navigating the Hydrogenation of a Substituted Benzyl Alcohol

(5-Chloro-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol, a structural motif common in the synthesis of pharmacologically active molecules and advanced materials. Its catalytic hydrogenation is not a singular transformation but a gateway to several distinct chemical entities, dictated entirely by the chosen catalyst and reaction conditions. The presence of three reducible functionalities—the benzylic alcohol, the aryl chloride, and the aromatic ring—presents a classic chemoselectivity challenge.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalytic hydrogenation methods applicable to this substrate. We will move beyond simple procedural lists to explain the underlying principles that govern the reaction's outcome, enabling rational selection of a synthetic route to achieve one of two primary transformations:

-

Reductive Dechlorination: The selective removal of the chlorine atom to yield (2-isopropoxyphenyl)methanol.

-

Aromatic Ring Hydrogenation: The saturation of the phenyl ring to produce (5-Chloro-2-isopropoxycyclohexyl)methanol.

This document serves as a practical manual, grounded in established chemical principles and safety protocols, to empower researchers to confidently and safely perform these critical transformations.

Mechanistic Considerations & Strategic Catalyst Selection

The outcome of the hydrogenation of (5-Chloro-2-isopropoxyphenyl)methanol is a direct consequence of the catalyst's inherent properties and its interaction with the substrate at the molecular level. Understanding these pathways is key to controlling the reaction.

Caption: Potential hydrogenation pathways for (5-Chloro-2-isopropoxyphenyl)methanol.

Pathway A: Reductive Dechlorination (Hydrodechlorination)

The cleavage of a carbon-halogen bond via hydrogenation is a well-established process. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but their reduction is readily achieved with appropriate catalysts.[1][2]

-

Mechanism: The reaction proceeds via oxidative addition of the aryl chloride to the metal surface (e.g., Pd(0)), followed by hydrogenolysis to replace the C-Cl bond with a C-H bond.

-

Catalyst Choice:

-

Palladium on Carbon (Pd/C): This is the most common and effective catalyst for hydrodehalogenation.[1][3] It offers a good balance of activity and cost-effectiveness. The reaction can typically be performed under mild conditions (room temperature, low H₂ pressure).

-

Raney® Nickel: A highly active, sponge-like nickel catalyst, Raney Ni is also very effective for dehalogenation.[4][5] However, it is pyrophoric and requires careful handling.[5]

-

Ruthenium (Ru) Complexes: Certain ruthenium phosphine complexes can also mediate the dechlorination, often through a transfer hydrogenation mechanism involving an alcohol solvent as the hydrogen donor.[6][7]

-

Pathway B: Aromatic Ring Hydrogenation

Saturation of the benzene ring requires overcoming its significant resonance stabilization energy. This transformation typically necessitates more active catalysts and more forcing conditions than hydrodehalogenation.

-

Mechanism: The aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise fashion, usually to the same face of the ring, leading to a cis-substituted cyclohexane product.[8]

-

Catalyst Choice:

-

Rhodium (Rh): Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃, or homogeneous complexes) are exceptionally efficient for the hydrogenation of aromatic rings.[9][10][11] They often allow the reaction to proceed under conditions that preserve other functional groups, including the aryl chloride.

-

Ruthenium (Ru): Ruthenium is also used for arene hydrogenation, though it may require higher temperatures or pressures compared to rhodium.

-